

## **Rubranol: A Technical Guide for Researchers**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, biological activities, and potential mechanisms of action of **Rubranol**. The information is intended to support further research and development of this promising natural compound.

## **Chemical Identity and Properties**

**Rubranol** is a naturally occurring diarylheptanoid, a class of compounds characterized by two aromatic rings linked by a seven-carbon chain.

## **IUPAC Name and Synonyms**

The systematic IUPAC name for **Rubranol** is 4-[(5R)-7-(3,4-dihydroxyphenyl)-5-hydroxyheptyl]benzene-1,2-diol[1].

A comprehensive list of synonyms and identifiers is provided in the table below for cross-referencing in scientific literature and databases.

Table 1: Synonyms and Identifiers for **Rubranol** 



Туре	Identifier
Synonyms	Rubranol[1]
1,2-Benzenediol, 4,4'-[(3R)-3-hydroxy-1,7-heptanediyl]bis-[1]	
4-[(5R)-7-(3,4-DIHYDROXYPHENYL)-5- HYDROXYHEPTYL]BENZENE-1,2-DIOL[1]	
(5r)-1,7-bis (3,4-dihydroxyphenyl)-heptane-5-ol	_
(R)-4,4'-(3-Hydroxyheptane-1,7-diyl)bis(benzene-1,2-diol)	
4,4'-[(3R)-3-Hydroxyheptane-1,7-diyl]di(benzene-1,2-diol)	-
Registry Numbers	CAS Number: 211126-61-3[1]
ChEMBL ID: CHEMBL464363[1]	
PubChem CID: 10088141[1]	-

# **Physicochemical Properties**

The key physicochemical properties of **Rubranol** have been computationally predicted and are summarized in Table 2. These properties are essential for understanding its pharmacokinetic and pharmacodynamic behavior.

Table 2: Physicochemical Properties of Rubranol



Property	Value	Source
Molecular Formula	C19H24O5	PubChem[1]
Molecular Weight	332.4 g/mol	PubChem[1]
XLogP3	3.7	PubChem[1]
Hydrogen Bond Donor Count	5	PubChem[1]
Hydrogen Bond Acceptor Count	5	PubChem[1]
Rotatable Bond Count	9	PubChem[1]
Exact Mass	332.162374 g/mol	PubChem[1]
Topological Polar Surface Area	101 Ų	PubChem[1]

# **Experimental Protocols**

While a specific, detailed synthesis protocol for **Rubranol** is not readily available in the public domain, a plausible synthetic route can be devised based on established methods for the synthesis of diarylheptanoids and related phenolic compounds. **Rubranol** has been reported to be isolated from Pinus flexilis[1].

### **Proposed Synthetic Approach**

A potential synthetic strategy would involve the coupling of two suitably protected catechol moieties with a seven-carbon chain, followed by stereoselective reduction to introduce the hydroxyl group at the C5 position. The final step would involve the deprotection of the hydroxyl groups on the aromatic rings.

#### **Isolation from Natural Sources**

A general protocol for the isolation of diarylheptanoids from plant material involves the following steps:

• Extraction: The dried and powdered plant material (e.g., bark, leaves, or roots) is subjected to solvent extraction, typically using a sequence of solvents with increasing polarity, such as



hexane, ethyl acetate, and methanol.

- Fractionation: The crude extracts are then fractionated using techniques like column chromatography on silica gel or Sephadex LH-20.
- Purification: Final purification of the target compound is achieved through preparative High-Performance Liquid Chromatography (HPLC), often using a reversed-phase column.

## **In Vitro Biological Assays**

The antioxidant potential of **Rubranol** can be evaluated using various established in vitro assays.

- DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:
  - Prepare a stock solution of Rubranol in a suitable solvent (e.g., methanol or DMSO).
  - Prepare a fresh solution of DPPH in methanol.
  - In a 96-well plate, add varying concentrations of Rubranol to the DPPH solution.
  - Incubate the plate in the dark at room temperature for 30 minutes.
  - Measure the absorbance at 517 nm using a microplate reader.
  - Calculate the percentage of radical scavenging activity and determine the IC<sub>50</sub> value.
- ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay:
  - Prepare the ABTS radical cation by reacting ABTS stock solution with potassium persulfate.
  - Dilute the ABTS radical solution with ethanol to a specific absorbance at 734 nm.
  - Add different concentrations of Rubranol to the ABTS radical solution.
  - After a defined incubation period, measure the absorbance at 734 nm.
  - Calculate the percentage of inhibition and the IC<sub>50</sub> value.



The anti-inflammatory effects of **Rubranol** can be assessed in cell-based assays, typically using lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7).

- · Nitric Oxide (NO) Production Assay:
  - Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.
  - Pre-treat the cells with various concentrations of Rubranol for 1 hour.
  - Stimulate the cells with LPS (e.g., 1 μg/mL) for 24 hours.
  - Measure the concentration of nitrite (a stable product of NO) in the cell culture supernatant using the Griess reagent.
  - Determine the inhibitory effect of Rubranol on NO production.
- Cytokine Production Assay (e.g., TNF-α, IL-6):
  - Follow the same cell culture and treatment protocol as the NO production assay.
  - After 24 hours of LPS stimulation, collect the cell culture supernatant.
  - $\circ$  Quantify the levels of pro-inflammatory cytokines such as TNF- $\alpha$  and IL-6 using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits.
- COX-2 Expression Analysis (Western Blot):
  - Culture and treat RAW 264.7 cells with **Rubranol** and LPS as described above.
  - Lyse the cells and collect the total protein.
  - Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
  - Probe the membrane with a primary antibody specific for COX-2, followed by a secondary antibody conjugated to an enzyme (e.g., HRP).
  - Detect the protein bands using a chemiluminescent substrate and quantify the band intensities to determine the effect of **Rubranol** on COX-2 expression.



# **Biological Activity and Signaling Pathways**

**Rubranol**, as a diarylheptanoid, is expected to exhibit a range of biological activities, with antioxidant and anti-inflammatory properties being the most prominent[2].

## **Antioxidant Activity**

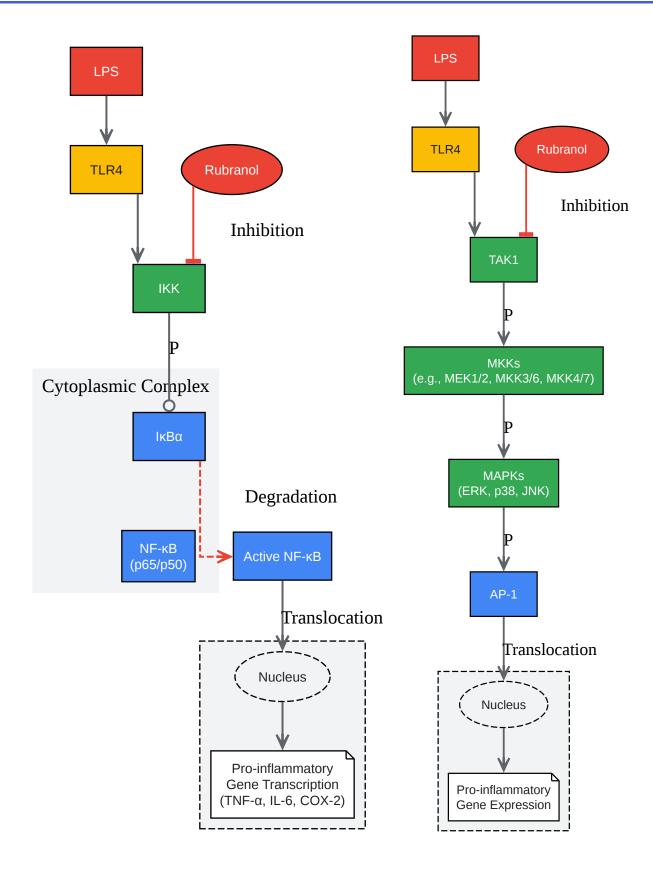
The presence of multiple phenolic hydroxyl groups in the structure of **Rubranol** suggests a strong potential for antioxidant activity through the scavenging of free radicals.

### **Anti-inflammatory Activity**

Diarylheptanoids have been shown to exert anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. The likely targets for **Rubranol** include the NF-kB and MAPK signaling pathways.

The Nuclear Factor-kappa B (NF- $\kappa$ B) pathway is a central regulator of inflammation. In its inactive state, NF- $\kappa$ B is sequestered in the cytoplasm by inhibitor of  $\kappa$ B (I $\kappa$ B) proteins. Upon stimulation by pro-inflammatory signals like LPS, the I $\kappa$ B kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of I $\kappa$ B $\alpha$ . This allows the NF- $\kappa$ B p65/p50 dimer to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for TNF- $\alpha$ , IL-6, and COX-2. **Rubranol** may inhibit this pathway by preventing the degradation of I $\kappa$ B $\alpha$  or by inhibiting the nuclear translocation of NF- $\kappa$ B.





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#### References

- 1. Rubranol | C19H24O5 | CID 10088141 PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Buy Rubranol | 211126-61-3 [smolecule.com]
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